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D-Valine, D-alanyl- - 1472-66-8

D-Valine, D-alanyl-

Catalog Number: EVT-14881650
CAS Number: 1472-66-8
Molecular Formula: C8H16N2O3
Molecular Weight: 188.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-Valine, also known as D-alanyl-, is a stereoisomer of the amino acid valine, which is one of the essential amino acids in protein synthesis. Unlike its L-form counterpart, D-Valine is less common in nature and has garnered interest for its potential applications in various fields, including pharmaceuticals and biotechnology. This compound is classified under the category of D-amino acids, which are amino acids that have a specific spatial arrangement of their atoms differing from the more prevalent L-amino acids.

Source and Classification

D-Valine can be sourced through various methods, including chemical synthesis and microbial fermentation. It is classified as a non-polar, aliphatic amino acid, characterized by its branched-chain structure. The presence of the chiral center in D-Valine contributes to its unique properties and biological activities.

Synthesis Analysis

Methods

  1. Chemical Synthesis: D-Valine can be synthesized via several chemical methods, including:
    • Nucleophilic Substitution Reaction: This method involves the reaction of α-bromopropionic acid with ammonia to yield racemic D- and L-alanine, from which D-Valine can be isolated through further reactions .
    • Reductive Amination: Using α-keto acids and ammonia in the presence of reducing agents can also yield D-Valine .
  2. Biotechnological Methods:
    • Microbial Fermentation: Engineered strains of Escherichia coli or other microorganisms can produce D-Valine through fermentation processes. This method often utilizes specific enzymes such as alanine dehydrogenase to convert substrates into D-Valine efficiently .

Technical Details

The synthesis of D-Valine typically involves controlling reaction conditions such as temperature, pH, and substrate concentrations to optimize yield and purity. For example, fermentation processes require precise monitoring of microbial growth conditions to maximize production rates.

Molecular Structure Analysis

Data

D-Valine exhibits a chiral center at the second carbon atom (Cα), leading to its classification as a D-amino acid. The spatial arrangement around this carbon atom distinguishes it from L-Valine.

Chemical Reactions Analysis

Reactions

D-Valine participates in various biochemical reactions:

  1. Transamination Reactions: D-Valine can undergo transamination with α-keto acids to form other amino acids.
  2. Decarboxylation: Under certain conditions, it may lose its carboxyl group to form corresponding amines.

Technical Details

The reactions involving D-Valine often require specific enzymes that facilitate the conversion processes while maintaining stereoselectivity towards the D-form.

Mechanism of Action

D-Valine's mechanism of action primarily relates to its role in protein synthesis and metabolism. As an amino acid, it is incorporated into proteins during translation in ribosomes. Additionally, it may influence metabolic pathways by acting as a substrate for various enzymes involved in amino acid metabolism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; slightly soluble in alcohol.
  • Melting Point: Approximately 315 °C (decomposes).

Chemical Properties

  • pKa Values: The pKa values for the carboxyl group are around 2.3, while the amine group has a pKa around 9.1.
  • Stability: Generally stable under normal conditions but sensitive to extreme pH levels.

Relevant analyses include chromatographic methods such as High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification .

Applications

D-Valine has several scientific uses:

  1. Pharmaceuticals: It is explored for potential therapeutic applications due to its role in protein synthesis and metabolic pathways.
  2. Biotechnology: Used in recombinant DNA technology for producing proteins with specific characteristics.
  3. Nutritional Supplements: As an amino acid supplement for athletes and bodybuilders to support muscle recovery and growth.
Biosynthesis and Enzymatic Synthesis Pathways

Role in Bacterial Peptidoglycan Biosynthesis

D-Valine and D-alanine play critical roles in bacterial peptidoglycan (PG) biosynthesis, the process that constructs the rigid scaffold essential for bacterial cell wall integrity. Unlike L-amino acids used in protein synthesis, D-amino acids confer resistance to proteolytic degradation in the extracellular environment. The PG precursor unit features a stem peptide ending with D-alanyl-D-alanine (D-Ala-D-Ala), synthesized by D-alanine-D-alanine ligase (Ddl) [4] [8]. While D-alanine is the canonical substrate, certain bacterial species incorporate D-valine into PG via substrate promiscuity of Ddl homologs or specialized ligases, modifying the peptide cross-bridge [6]. This incorporation alters PG's structural properties, influencing cell wall strength and flexibility. The terminal D-Ala-D-Ala motif is cleaved by transpeptidases during cross-linking, releasing the terminal D-alanine and forming peptide bonds between adjacent glycan chains [8]. Environmental stressors (e.g., pH shifts, antibiotics) can increase non-canonical D-amino acid incorporation (including D-valine), serving as a adaptive mechanism for PG remodeling [6].

Table 1: Key D-Amino Acids in Peptidoglycan Biosynthesis

D-Amino AcidPrimary RoleSite of IncorporationFunctional Consequence
D-alanineStem peptide terminus & cross-bridgePositions 4 & 5 of stem peptideTranspeptidation substrate
D-glutamateStem peptide backbonePosition 2 of stem peptideResists peptidases
D-valineNon-canonical cross-bridgePosition 5 (replaces D-Ala)Modifies cross-linking density
meso-DAP*Cross-linker in Gram-negativesPosition 3 of stem peptideDirect transpeptide linkage
*meso-diaminopimelate

Enzymatic Mechanisms of D-Alanyl-D-Valine Formation

The formation of D-alanyl-D-valine dipeptides is catalyzed by ATP-dependent ligases, primarily homologs of D-alanine-D-alanine ligase (Ddl). These enzymes utilize a two-step ping-pong mechanism [4] [7]:

  • Phosphoryl Transfer: ATP activates the carboxyl group of the first D-alanine, forming D-alanyl-β-phosphate and ADP.
  • Nucleophilic Attack: The amino group of D-valine attacks the activated carboxyl intermediate, releasing inorganic phosphate (Pi) and forming the D-alanyl-D-valine peptide bond [4].

Key catalytic residues include Glu15, which orients the first D-alanine's amine group, and Ser150 and Tyr216, which stabilize the acyl-phosphate intermediate and perturb the pKa of the second substrate (D-valine), respectively [7]. Magnesium ions (Mg²⁺) coordinate ATP binding, with Glu270 and Asp257 serving as metal ligands [7]. Mutational studies show that substituting Tyr216 with phenylalanine alters specificity, enabling Ddl to utilize D-lactate instead of D-alanine – a key mechanism in vancomycin resistance [7].

ATP-Grasp Superfamily Enzymes in Peptide Bond Assembly

D-alanine-D-alanine ligases belong to the ATP-grasp superfamily, characterized by a conserved fold that "grasps" ATP between N- and C-terminal domains [4] [7]. These enzymes catalyze peptide bond formation via carboxylate activation, distinguishing them from ribosome-dependent peptide synthesis [4]. The catalytic cycle involves:

  • ATP binding in a deep cleft coordinated by Mg²⁺.
  • Domain closure upon substrate binding, positioning the γ-phosphate of ATP near the D-alanine carboxylate.
  • Acylphosphate intermediate formation after γ-phosphate transfer.
  • Nucleophilic attack by the second substrate (D-alanine or D-valine) [7].

Structural analyses (e.g., PDB: 2DLN) reveal that the N-terminal domain (residues 1–214) binds the first D-alanine, while the C-terminal domain (residues 215–307) binds ATP and the second D-alanine [4] [7]. This architecture is conserved across bacteria, archaea, and eukaryotes, though substrate specificity varies.

Table 2: ATP-Grasp Enzymes in Bacterial Peptide Synthesis

Enzyme ClassRepresentative EnzymeProduct FormedBiological Role
D-alanine-D-alanine ligaseDdl (E. coli)D-Ala-D-AlaPeptidoglycan precursor
D-alanine-D-serine ligaseVanA (Enterococci)D-Ala-D-SerVancomycin resistance
γ-Glutamylcysteine synthetaseGshAγ-Glu-CysGlutathione biosynthesis
Succinyl-CoA synthetaseSucCDSuccinyl-CoATCA cycle

Substrate Specificity of D-Alanyl-D-Alanine Synthetase Homologs

While Ddl enzymes exhibit strong preference for D-alanine, certain homologs display substrate promiscuity toward D-valine, D-serine, or glycine [4] [6]. Specificity determinants include:

  • Active-site steric constraints: Smaller active sites (e.g., in E. coli DdlB) favor D-alanine, whereas larger pockets (e.g., in Leuconostoc Ddl) accommodate D-lactate/D-valine [4].
  • Hydrogen-bonding networks: Arg255 positions the second substrate's carboxylate, while Tyr216 influences the nucleophilicity of its amino group [7].
  • Allosteric inhibition: D-cycloserine (DCS), an antibiotic structural analog of D-alanine, competitively inhibits Ddl by binding its active site without forming productive intermediates [9].

Mutagenesis of Tyr216 to phenylalanine or alanine expands substrate range to include D-valine and D-lactate, demonstrating evolutionary plasticity [7]. In Streptomyces spp., dedicated D-alanine-D-valine synthetases exist, producing dipeptides for non-ribosomal peptide antibiotics [6].

Evolutionary Conservation of D-Amino Acid Incorporation in Prokaryotes

The use of D-amino acids in PG is an evolutionarily conserved strategy across prokaryotes, driven by:

  • Enzyme paralog diversification: Gene duplication of ddl allows neofunctionalization (e.g., VanA in vancomycin-resistant enterococci) [6].
  • Horizontal gene transfer: ddl variants with altered specificity spread via plasmids or genomic islands [6].
  • Environmental adaptation: Soil bacteria exhibit higher D-valine incorporation in PG, potentially resisting harsh conditions [6].

Beyond structural roles, D-amino acids like D-valine act as environmental signals: They regulate PG hydrolase activity, control cell wall remodeling during stationary phase, and influence biofilm dispersal [6]. This functional versatility underscores their evolutionary significance in prokaryotic survival.

Table 3: Evolutionary Roles of D-Amino Acids in Prokaryotes

Evolutionary MechanismExampleFunctional Outcome
Gene duplicationvanA in EnterococciD-Ala-D-Ser ligase (antibiotic resistance)
Substrate promiscuityddl in StreptomycesD-Ala-D-Val for antibiotic synthesis
Phase-dependent expressionracE (racemase) in BacillusStationary-phase PG remodeling
Cross-species signalingD-Val release in biofilmsInhibits biofilm growth in competitors

Properties

CAS Number

1472-66-8

Product Name

D-Valine, D-alanyl-

IUPAC Name

(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m1/s1

InChI Key

LIWMQSWFLXEGMA-PHDIDXHHSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)N

Isomeric SMILES

C[C@H](C(=O)N[C@H](C(C)C)C(=O)O)N

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